1,2-Dichloro-4-fluoro-3-nitrobenzene
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Overview
Description
1,2-Dichloro-4-fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and nitro groups. This compound is known for its pale yellow crystalline appearance and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
The primary target of 1,2-Dichloro-4-fluoro-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds and plays a significant role in their chemical behavior .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in the synthesis of agrochemicals . The compound is an intermediate in these pathways and its interaction with the benzene ring can lead to the production of various agrochemicals .
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the synthesis of agrochemicals . The compound’s interaction with the benzene ring can lead to the production of various agrochemicals, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the presence of other chemicals in the environment can influence the compound’s efficacy and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-fluoro-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,2-dichloro-4-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to ensure the selective formation of the nitro compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-4-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride or sodium methoxide in polar aprotic solvents.
Reduction: Iron powder in acidic medium or catalytic hydrogenation with palladium on carbon.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives like 2-chloro-1-fluoro-4-nitrobenzene.
Reduction: Formation of 1,2-dichloro-4-fluoro-3-aminobenzene.
Electrophilic Aromatic Substitution: Formation of meta-substituted derivatives.
Scientific Research Applications
1,2-Dichloro-4-fluoro-3-nitrobenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the fluorine atom.
1,2-Dichloro-3-nitrobenzene: Similar structure but with the nitro group in a different position.
1,2-Dichloro-4-fluorobenzene: Lacks the nitro group.
Uniqueness: 1,2-Dichloro-4-fluoro-3-nitrobenzene is unique due to the presence of both chlorine and fluorine atoms along with the nitro group. This combination of substituents imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHVCFRWQIJBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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